molecular formula C23H16ClNO3 B5187251 3-[[4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]phenoxy]methyl]benzoic acid

3-[[4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]phenoxy]methyl]benzoic acid

Cat. No.: B5187251
M. Wt: 389.8 g/mol
InChI Key: AIKUKBWHPDNTTB-NDENLUEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]phenoxy]methyl]benzoic acid is an organic compound characterized by its complex structure, which includes a chlorophenyl group, a cyanoethenyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]phenoxy]methyl]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the following steps:

    Preparation of 4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]phenol: This intermediate can be synthesized through a reaction between 4-chlorobenzaldehyde and 4-hydroxybenzaldehyde in the presence of a base and a suitable solvent.

    Formation of this compound: The intermediate is then reacted with 3-bromomethylbenzoic acid under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[[4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]phenoxy]methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The phenoxy and benzoic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[[4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]phenoxy]methyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-[[4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]phenoxy]methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]phenol
  • 3-bromomethylbenzoic acid
  • 4-chlorobenzaldehyde

Uniqueness

3-[[4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]phenoxy]methyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[[4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]phenoxy]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClNO3/c24-21-8-6-18(7-9-21)20(14-25)12-16-4-10-22(11-5-16)28-15-17-2-1-3-19(13-17)23(26)27/h1-13H,15H2,(H,26,27)/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKUKBWHPDNTTB-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)COC2=CC=C(C=C2)C=C(C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(=O)O)COC2=CC=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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